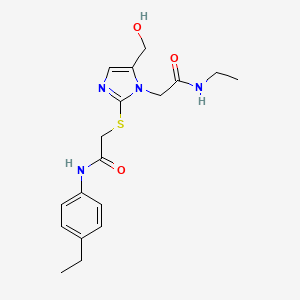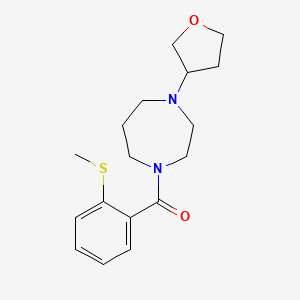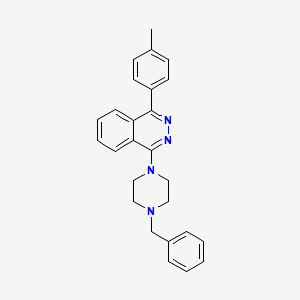![molecular formula C25H30N4O4 B2842233 Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904456-49-1](/img/structure/B2842233.png)
Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These types of compounds are known to exhibit a wide spectrum of biological activities . The dihydropyrimidine ring in these compounds often adopts a screw-boat conformation .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized in various studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its derivative nature. The dihydropyrimidine ring in these compounds often adopts a screw-boat conformation .科学的研究の応用
Synthesis and Chemical Properties
Researchers have synthesized novel heterocyclic compounds derived from Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exploring their chemical properties and potential applications. These studies involve the development of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. The chemical synthesis processes often involve reactions such as aza-Wittig reaction/heterocyclisation, leading to the formation of derivatives that include chromone-pyrimidine coupled derivatives and thiazolopyrimidines. These synthetic pathways offer insights into the versatility of the compound in generating a variety of biologically active molecules.
Pharmacological Activities
Several studies have reported the pharmacological potential of derivatives of this compound, highlighting their roles as cyclooxygenase inhibitors, antimicrobial agents, and inhibitors of HIV-1 reverse transcriptase. The antimicrobial activity of these derivatives against various microorganisms suggests their potential application in developing new antimicrobial agents. Furthermore, specific derivatives have shown promising results as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential applications in treating inflammation and pain.
Antimicrobial and Antifungal Activities
The synthesis of novel derivatives has also led to the discovery of compounds with significant antimicrobial and antifungal activities. These activities were evaluated using standard methods recommended by the National Committee for Clinical Laboratory Standards (NCCLS). Among the synthesized derivatives, some showed potent antibacterial and antifungal properties, making them candidates for further development into antimicrobial drugs.
Thermodynamic Properties
Research into the thermodynamic properties of this compound derivatives has provided valuable information on their combustion energies, enthalpies of formation, and phase transitions. Such studies are crucial for understanding the stability and reactivity of these compounds, which is vital for their potential applications in medicinal chemistry and material science.
For detailed information on the synthesis, chemical properties, and pharmacological activities of this compound derivatives, refer to the following sources:
- Synthesis and pharmacological investigation of derivatives (Abu‐Hashem et al., 2020).
- Antimicrobial activity evaluation and Mannich reaction of triazole derivatives (Fandaklı et al., 2012).
- Ionic liquid-promoted synthesis and toxicity study of chromone-pyrimidine coupled derivatives (Tiwari et al., 2018).
作用機序
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues . This interaction leads to the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in the reduction of inflammation and apoptosis, respectively . The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Cellular Effects
Preliminary studies suggest that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
ethyl 6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-24(30)22-21(26-25(31)27-23(22)18-7-5-4-6-8-18)17-28-13-15-29(16-14-28)19-9-11-20(32-2)12-10-19/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAHFZGQOUAVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2842165.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)
![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)
![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2842170.png)
![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)
![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842173.png)